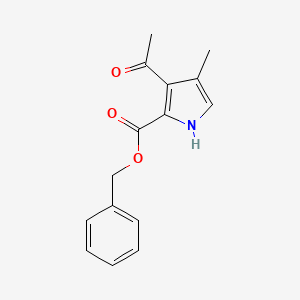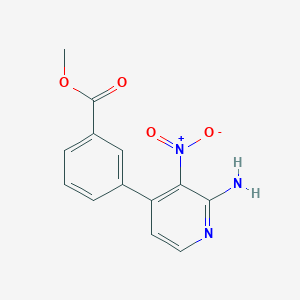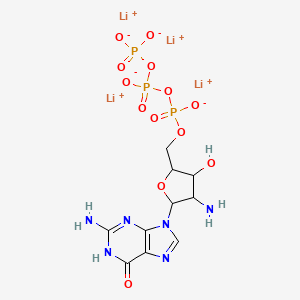
2-Cyclohexen-1-one, 4-methyl-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 4-methyl-4-propyl- is an organic compound belonging to the group of ketones and cycloalkanes. It is a versatile intermediate used in the synthesis of various chemical products such as pharmaceuticals and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4-methyl-4-propyl- can be carried out by a radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts .
Industrial Production Methods
Industrial production of similar compounds, such as cyclohexenone, involves catalytic oxidation of cyclohexene, for example, with hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 4-methyl-4-propyl- undergoes various types of reactions, including:
Oxidation: Reaction with NO3 radicals, forming nitrate esters.
Reduction: Birch reduction of anisole followed by acid hydrolysis.
Substitution: α-bromination followed by treatment with base.
Common Reagents and Conditions
Oxidation: NO3 radicals, Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS).
Reduction: Anisole, acid hydrolysis.
Substitution: α-bromination reagents, base.
Major Products
Oxidation: Nitrate esters.
Reduction: Cyclohexenone.
Substitution: Various substituted cyclohexenones.
Scientific Research Applications
2-Cyclohexen-1-one, 4-methyl-4-propyl- is used in:
Mechanism of Action
The compound exerts its effects through various chemical reactions. For example, in the atmosphere, it reacts with NO3 radicals, forming nitrate esters that contribute to secondary organic aerosol (SOA) formation, which may reduce atmospheric visibility . The molecular targets and pathways involved include the formation of nitrate esters and other oxidation products .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An organic compound used in the synthesis of pharmaceuticals and fragrances.
2- (2- (4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone: Used as a fragrance.
Uniqueness
2-Cyclohexen-1-one, 4-methyl-4-propyl- is unique due to its specific structure and the types of reactions it undergoes, particularly its role in forming nitrate esters in atmospheric chemistry .
Properties
CAS No. |
35161-15-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-methyl-4-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-3-6-10(2)7-4-9(11)5-8-10/h4,7H,3,5-6,8H2,1-2H3 |
InChI Key |
WZPGBIYWYMLIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(=O)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)

![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)



![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)



![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)

